(E)-N-((5-(Naphthalen-1-yl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine
Overview
Description
(E)-N-((5-(Naphthalen-1-yl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((5-(Naphthalen-1-yl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine typically involves the condensation of 5-(Naphthalen-1-yl)furan-2-carbaldehyde with 4H-1,2,4-triazol-4-amine under basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction. The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require the implementation of purification techniques such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((5-(Naphthalen-1-yl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives with additional oxygen-containing functional groups, while reduction could produce reduced derivatives with fewer double bonds or functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-((5-(Naphthalen-1-yl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can investigate its interactions with biological targets and evaluate its efficacy in various biological assays.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure may allow it to interact with specific molecular targets, leading to the development of new therapeutic agents for the treatment of various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance and lead to the creation of advanced materials for various applications.
Mechanism of Action
The mechanism of action of (E)-N-((5-(Naphthalen-1-yl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine would depend on its specific interactions with molecular targets. In general, triazole derivatives are known to interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-((5-(Phenyl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine
- (E)-N-((5-(Thiophen-2-yl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine
- (E)-N-((5-(Pyridin-2-yl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine
Uniqueness
(E)-N-((5-(Naphthalen-1-yl)furan-2-yl)methylene)-4H-1,2,4-triazol-4-amine is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties to the compound
Properties
IUPAC Name |
(E)-1-(5-naphthalen-1-ylfuran-2-yl)-N-(1,2,4-triazol-4-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c1-2-6-15-13(4-1)5-3-7-16(15)17-9-8-14(22-17)10-20-21-11-18-19-12-21/h1-12H/b20-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAUSGJSKUTSRK-KEBDBYFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)C=NN4C=NN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)/C=N/N4C=NN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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